Cas no 1805301-12-5 (5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)

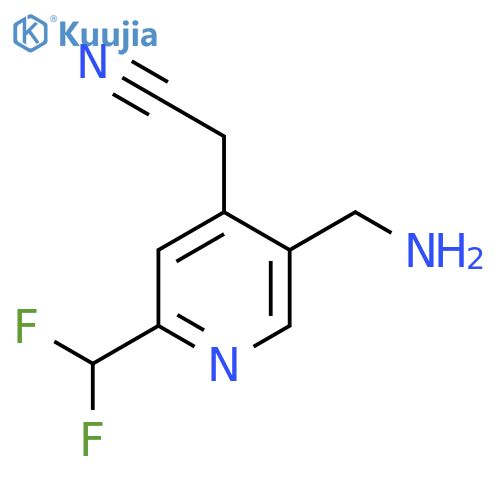

1805301-12-5 structure

商品名:5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile

CAS番号:1805301-12-5

MF:C9H9F2N3

メガワット:197.184668302536

CID:4848501

5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile

-

- インチ: 1S/C9H9F2N3/c10-9(11)8-3-6(1-2-12)7(4-13)5-14-8/h3,5,9H,1,4,13H2

- InChIKey: LWRBDUOAQSUSMR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(CC#N)C(=CN=1)CN)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 223

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 62.7

5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029075568-250mg |

5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile |

1805301-12-5 | 97% | 250mg |

$480.00 | 2022-04-01 | |

| Alichem | A029075568-500mg |

5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile |

1805301-12-5 | 97% | 500mg |

$847.60 | 2022-04-01 | |

| Alichem | A029075568-1g |

5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile |

1805301-12-5 | 97% | 1g |

$1,490.00 | 2022-04-01 |

5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1805301-12-5 (5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile) 関連製品

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 307-59-5(perfluorododecane)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量